molecular formula C25H25N3O3S2 B2507906 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 955634-98-7

4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2507906
CAS No.: 955634-98-7
M. Wt: 479.61
InChI Key: LEOMXTDTGZJSLL-UHFFFAOYSA-N
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Description

4-(N-Benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound designed for research and screening applications. This molecule features a benzothiazole core, a privileged structure in medicinal chemistry known for its rigid planarity and diverse biological interactions . The scaffold is functionalized with a benzyl-methylsulfonamide group and a benzamide moiety, structural features commonly associated with potential pharmacological activity. Compounds containing the benzothiazole nucleus, such as this one, are frequently investigated for their wide range of biological activities, which can include antitumor, antifungal, and antibacterial properties . The incorporation of a sulfonamide group can enhance solubility and influence interactions with biological targets, such as enzymes . Furthermore, structural analogs featuring benzamide linkages have been identified as potent inhibitors of enzymes like urease, α-glucosidase, and α-amylase, making them candidates for research into conditions like diabetes and microbial infections . The specific arrangement of the isopropyl, benzyl, and sulfamoyl groups on this particular compound suggests it is a valuable intermediate for constructing more complex molecules or for use in high-throughput screening campaigns to discover new bioactive agents. The product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-17(2)21-10-7-11-22-23(21)26-25(32-22)27-24(29)19-12-14-20(15-13-19)33(30,31)28(3)16-18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOMXTDTGZJSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzylamine, methylsulfonyl chloride, and 4-isopropylbenzo[d]thiazole. These intermediates are then subjected to various reactions, including sulfonation, amidation, and coupling reactions, under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Inhibition : Analogues with sulfamoyl groups (e.g., ) show activity against kinases, demethylases, and TLR-related pathways. The target compound’s benzyl-methyl substitution may optimize binding to enzymes with hydrophobic subpockets .
  • Antimicrobial Potential: Benzothiazole derivatives in exhibit activity against Mycobacterium tuberculosis, suggesting the target compound could be repurposed for infectious disease research .
  • Structural Tunability : The synthetic flexibility of the benzamide scaffold (e.g., ) allows for iterative optimization of substituents to enhance potency or reduce off-target effects.

Biological Activity

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide , identified by its CAS number 955634-98-7 , belongs to the class of benzamides. This compound is notable for its diverse biological activities, which have implications in medicinal chemistry and therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of the compound is C25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2} with a molecular weight of 479.6 g/mol . The structure features a sulfonamide group that is known for enhancing biological activity through various mechanisms.

PropertyValue
CAS Number955634-98-7
Molecular FormulaC25H25N3O3S2
Molecular Weight479.6 g/mol
ClassBenzamides

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The compound may exert its effects through inhibition or activation pathways that influence signal transduction, gene expression, or metabolic processes.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties, particularly against coronaviruses. For instance, a related compound demonstrated a 50% inhibitory concentration (IC50) value of 0.09 μM against MERS-CoV, suggesting potential for further development as an antiviral agent .

Anticancer Potential

The compound's structural components suggest potential applications in cancer therapy. Research into similar sulfonamide compounds has shown promising results in inhibiting oncogenic microRNAs, such as miR-21, which is implicated in various cancers. These studies highlight the ability of such compounds to enhance apoptosis and inhibit cell proliferation in cancer cell lines .

Case Studies and Research Findings

  • Inhibitory Activity Against MERS-CoV :
    • A study focusing on benzothiazole derivatives found that modifications to the structure significantly influenced antiviral activity. The introduction of specific functional groups enhanced inhibitory potency against viral entry mechanisms .
  • MicroRNA Inhibition :
    • Compounds designed based on similar scaffolds were evaluated for their ability to inhibit microRNA expression linked to cancer progression. Results indicated that certain derivatives could effectively down-regulate miR-21 expression, leading to reduced tumor growth in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundKey FeaturesBiological Activity
4-(N-benzyl-N-methylsulfamoyl)benzamideLacks thiazole moietyReduced antiviral activity
N-(4-isopropylbenzo[d]thiazol-2-yl)benzamideLacks sulfonamide groupAltered chemical reactivity

The presence of both the sulfonamide and the benzothiazole moieties in this compound enhances its biological profile compared to other related compounds.

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